![molecular formula C14H13BrO2S B14350024 [1-(Benzenesulfonyl)-1-bromoethyl]benzene CAS No. 94929-78-9](/img/structure/B14350024.png)
[1-(Benzenesulfonyl)-1-bromoethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzenesulfonyl)-1-bromoethyl]benzene: is an organic compound characterized by the presence of a benzenesulfonyl group and a bromoethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-1-bromoethyl]benzene typically involves the bromination of an appropriate precursor. One common method is the free radical bromination of [1-(Benzenesulfonyl)ethyl]benzene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Benzenesulfonyl)-1-bromoethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding sulfone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [1-(Benzenesulfonyl)-1-bromoethyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism of action of [1-(Benzenesulfonyl)-1-bromoethyl]benzene largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The benzenesulfonyl group can stabilize the transition state through resonance, facilitating the reaction .
In oxidation reactions, the benzylic position is susceptible to attack by oxidizing agents, leading to the formation of sulfone derivatives. The presence of the benzenesulfonyl group can influence the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
- [1-(Benzenesulfonyl)-1-chloroethyl]benzene
- [1-(Benzenesulfonyl)-1-iodoethyl]benzene
- [1-(Benzenesulfonyl)-1-fluoroethyl]benzene
Comparison:
- Reactivity: [1-(Benzenesulfonyl)-1-bromoethyl]benzene is generally more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the weaker C-Br bond .
- Stability: The compound is less stable than [1-(Benzenesulfonyl)-1-chloroethyl]benzene but more stable than [1-(Benzenesulfonyl)-1-iodoethyl]benzene, reflecting the bond strengths of the respective halogens .
- Applications: While all these compounds can be used in organic synthesis, this compound is often preferred due to its balanced reactivity and stability .
Eigenschaften
CAS-Nummer |
94929-78-9 |
|---|---|
Molekularformel |
C14H13BrO2S |
Molekulargewicht |
325.22 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-1-bromoethyl]benzene |
InChI |
InChI=1S/C14H13BrO2S/c1-14(15,12-8-4-2-5-9-12)18(16,17)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
PWFOLEPEMWZQEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


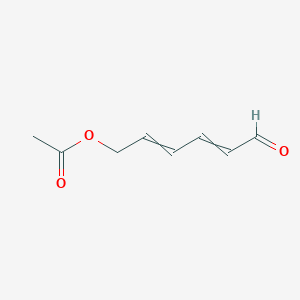

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
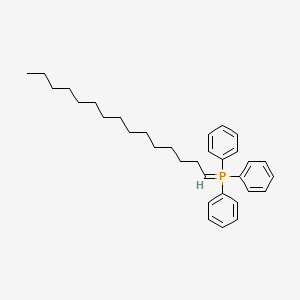
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
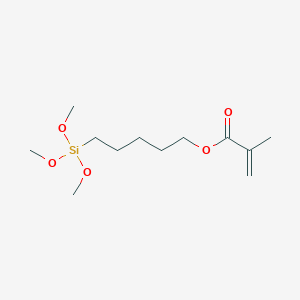
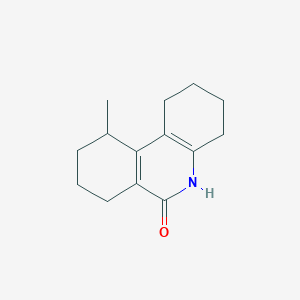
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
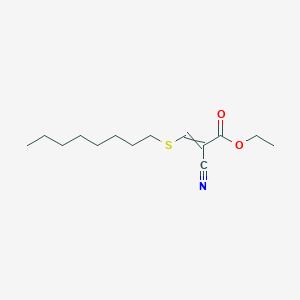
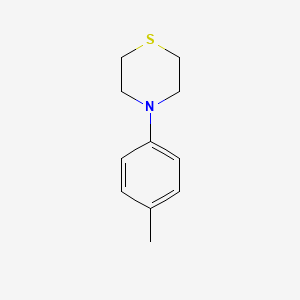
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
